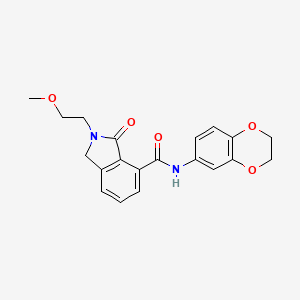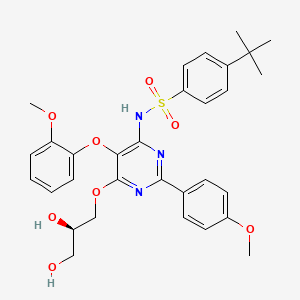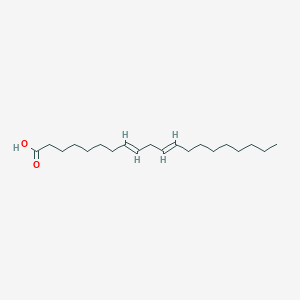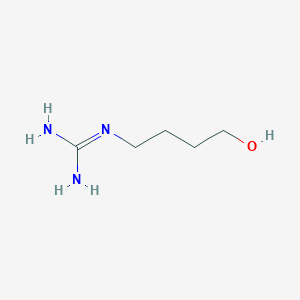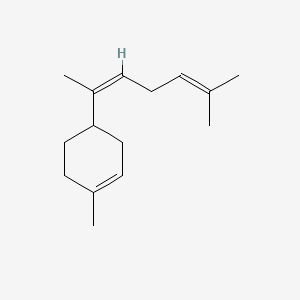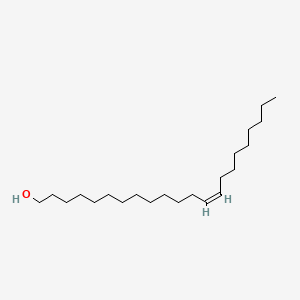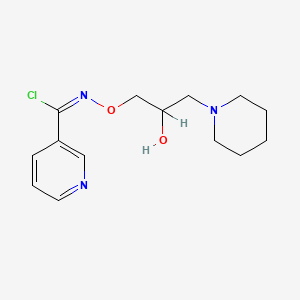
Bimoclomol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bimoclomol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring, a piperidine ring, and a carboximidoyl chloride group, making it a unique and versatile molecule in the field of organic chemistry. Its structure allows for various chemical reactions and applications, particularly in medicinal chemistry and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bimoclomol typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Attachment of the Hydroxypropoxy Group: The hydroxypropoxy group can be attached via an etherification reaction using a suitable alcohol and an alkyl halide.
Formation of the Carboximidoyl Chloride Group: The carboximidoyl chloride group can be introduced through a reaction with thionyl chloride or oxalyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
Bimoclomol undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloride group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or amides.
Substitution: Formation of various substituted derivatives.
科学研究应用
Bimoclomol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Bimoclomol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit specific enzymes involved in metabolic pathways, leading to the accumulation or depletion of certain metabolites .
相似化合物的比较
Similar Compounds
Pyridine Derivatives: Compounds such as niacin and pyridoxine, which also contain a pyridine ring, have similar structural features and biological activities.
Piperidine Derivatives: Compounds such as piperidine and its derivatives, which contain a piperidine ring, share similar chemical properties and applications.
Uniqueness
Bimoclomol is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for the development of new compounds with diverse biological and industrial applications .
属性
分子式 |
C14H20ClN3O2 |
|---|---|
分子量 |
297.78 g/mol |
IUPAC 名称 |
(3E)-N-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C14H20ClN3O2/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18/h4-6,9,13,19H,1-3,7-8,10-11H2/b17-14+ |
InChI 键 |
NMOVJBAGBXIKCG-SAPNQHFASA-N |
手性 SMILES |
C1CCN(CC1)CC(CO/N=C(\C2=CN=CC=C2)/Cl)O |
规范 SMILES |
C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)Cl)O |
同义词 |
imoclomol bimoclomol, maleate (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


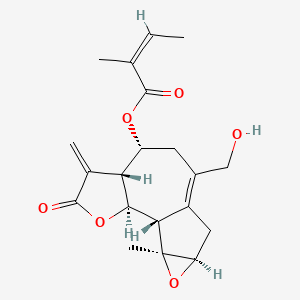
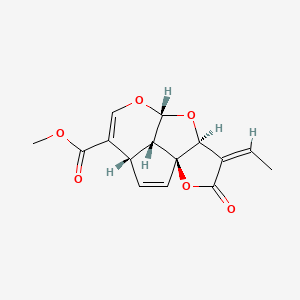
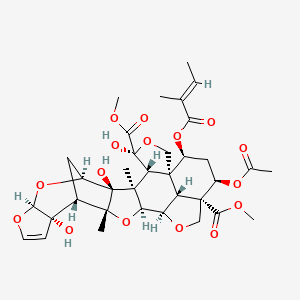
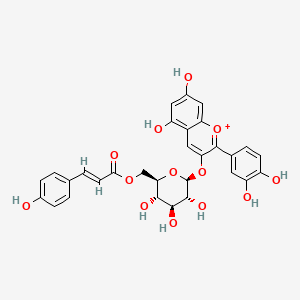

![1-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL}ETHYL)PIPERIDINE](/img/structure/B1231311.png)
